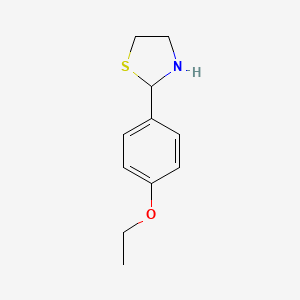

2-(4-Ethoxyphenyl)-1,3-thiazolane

Descripción

Historical Context and Evolution of Thiazolidine (B150603) Derivative Research

The study of thiazolidine and its derivatives has a rich history spanning over a century. Early research focused on the fundamental synthesis and reactivity of the heterocyclic core. A pivotal development in the field was the discovery and application of the Knoevenagel condensation for the synthesis of 5-arylidene derivatives of thiazolidine-2,4-diones. researchgate.netnih.gov This reaction involves the condensation of an aldehyde with an active methylene (B1212753) compound, a versatile method that has enabled the creation of vast libraries of thiazolidine-based structures. nih.govnih.gov

The latter half of the 20th century saw an explosion of interest in thiazolidine derivatives, particularly in medicinal chemistry. The discovery that certain thiazolidinediones, also known as glitazones, had significant biological activities led to their introduction as therapeutic agents in the 1990s. nih.gov This spurred further investigation into the structure-activity relationships of the thiazolidine scaffold, leading to the development of numerous synthetic methodologies and the exploration of derivatives with substitutions at various positions on the ring. nanomedicine-rj.comgoogle.com Research has evolved from basic synthesis to include the use of green chemistry principles, employing catalysts like baker's yeast or ionic liquids to create these compounds more efficiently and with less environmental impact. researchgate.netfabad.org.tr

Structural Significance of the 1,3-Thiazolane Core in Heterocyclic Systems

The 1,3-thiazolane core is considered a "privileged scaffold" in medicinal chemistry. nih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets, thus appearing in a variety of biologically active compounds. The structural significance of the 1,3-thiazolane ring lies in its unique combination of features.

The presence of both a sulfur atom (a soft donor) and a nitrogen atom (a hydrogen bond donor/acceptor) within a flexible, non-aromatic five-membered ring allows for a multitude of interactions with biological macromolecules. nih.gov This heterocycle can serve as a versatile building block, allowing chemists to modulate properties such as polarity, lipophilicity, and hydrogen bonding capacity by introducing different substituents. nih.govarkat-usa.org The thiazolidine ring is a key component in a wide range of compounds that have been investigated for various pharmacological activities. arkat-usa.orgmdpi.com Its structural versatility makes it a frequent target for the synthesis of compound libraries aimed at discovering new lead compounds in drug development. nih.gov

Overview of 2-Substituted 1,3-Thiazolane Structures within Chemical Research

Substitution at the C2 position of the 1,3-thiazolane ring is a common strategy for creating chemical diversity. The general structure of a 2-substituted 1,3-thiazolane features a substituent attached to the carbon atom situated between the sulfur and nitrogen atoms of the ring. The compound of interest, 2-(4-Ethoxyphenyl)-1,3-thiazolane , is a prime example of a 2-aryl substituted thiazolane.

The synthesis of such compounds is often achieved through a one-pot, three-component condensation reaction. nih.gov This typically involves the reaction of an amine (specifically an amino-thiol like 2-aminoethanethiol for 1,3-thiazolane), an aldehyde (in this case, 4-ethoxybenzaldehyde), and often a third component depending on the desired final structure (e.g., thioglycolic acid for thiazolidin-4-ones). nih.govontosight.ai The reaction to form simple 2-substituted 1,3-thiazolidines involves the condensation of an aldehyde or ketone with 2-aminoethanethiol. organic-chemistry.org

Research into 2-aryl-thiazolidinones has demonstrated that the nature of the substituent at the C2 and N3 positions significantly influences the compound's properties. nanomedicine-rj.comontosight.ai The aryl group at the C2 position, such as the 4-ethoxyphenyl group in the target compound, can engage in various non-covalent interactions, which is a key aspect of their study in chemical and materials science.

Compound Data

Below are data tables summarizing key information for the primary compound of interest and related structures mentioned in the text.

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | N/A |

| Synonyms | 2-(4-Ethoxyphenyl)thiazolidine | nih.gov |

| Molecular Formula | C₁₁H₁₅NOS | nih.gov |

| Molecular Weight | 209.31 g/mol | nih.gov |

| Structure | A 1,3-thiazolane ring with a 4-ethoxyphenyl group at position 2 | nih.gov |

Table 2: Mentioned Chemical Compounds

| Compound Name | Chemical Class | Context of Mention |

|---|---|---|

| This compound | 2-Aryl-1,3-thiazolane | Primary subject of the article |

| Thiazolidine | Heterocycle | The parent saturated ring system |

| 1,3-Thiazole | Heterocycle | The aromatic analogue of thiazolidine |

| Thiazolidine-2,4-dione | Thiazolidine derivative | Important class in historical and medicinal research |

| 2-Aminoethanethiol | Amino-thiol | Key reactant for synthesizing the 1,3-thiazolane ring |

| 4-Ethoxybenzaldehyde (B43997) | Aldehyde | Key reactant for synthesizing the title compound |

| Thioglycolic acid | Mercapto-acid | Reactant for synthesizing thiazolidin-4-ones |

| Pioglitazone | Thiazolidinedione | Example of a marketed drug with the thiazolidine core |

| Rosiglitazone | Thiazolidinedione | Example of a marketed drug with the thiazolidine core |

| Troglitazone | Thiazolidinedione | Example of a first-generation drug with the thiazolidine core |

Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-ethoxyphenyl)-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NOS/c1-2-13-10-5-3-9(4-6-10)11-12-7-8-14-11/h3-6,11-12H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPPXGGMKXDRRKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2NCCS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601306112 | |

| Record name | 2-(4-Ethoxyphenyl)thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601306112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937602-47-6 | |

| Record name | 2-(4-Ethoxyphenyl)thiazolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937602-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Ethoxyphenyl)thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601306112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Theoretical and Computational Chemistry Studies of 2 4 Ethoxyphenyl 1,3 Thiazolane

Reactivity Descriptors and Computational Prediction of Reaction Sites

Computational chemistry enables the prediction of how and where a molecule is likely to react. Through the calculation of various electronic parameters, a detailed map of molecular reactivity can be constructed.

Other important global descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). dergipark.org.tr High chemical hardness implies low reactivity, whereas high chemical softness suggests higher reactivity. dergipark.org.tr The electrophilicity index quantifies the energy stabilization when the molecule acquires additional electronic charge from the environment. dergipark.org.tr While specific DFT calculations for 2-(4-ethoxyphenyl)-1,3-thiazolane are not publicly available, the table below presents typical calculated values for related heterocyclic structures, illustrating the type of data generated.

Table 1: Representative Global Reactivity Descriptors for a Heterocyclic System This table provides illustrative data based on calculations for similar molecular structures to demonstrate the application of these descriptors.

| Parameter | Definition | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicator of chemical stability and reactivity |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration |

| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness, indicates reactivity |

| Electrophilicity Index (ω) | ω = μ² / (2η) where μ = -χ | Propensity to accept electrons |

Local reactivity is predicted using Fukui functions, which identify the atoms in a molecule most susceptible to nucleophilic, electrophilic, or radical attack. This analysis helps pinpoint specific reaction sites, such as the nitrogen or sulfur atoms in the thiazolidine (B150603) ring or specific carbons on the aromatic ring.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals of a calculated wavefunction into a more intuitive picture of localized bonds and lone pairs, closely resembling the familiar Lewis structure. uni-muenchen.dewikipedia.org This method provides detailed insights into bonding, hybridization, and, crucially, the stabilizing electronic interactions within a molecule. uni-muenchen.de

For this compound, significant donor-acceptor interactions would be expected involving the lone pairs on the sulfur (S), nitrogen (N), and oxygen (O) atoms donating into adjacent anti-bonding orbitals. The phenyl ring's π-orbitals can also act as donors or acceptors.

Table 2: Plausible NBO Donor-Acceptor Interactions in this compound This table is a conceptual representation of expected high-energy interactions based on the molecule's structure.

| Donor NBO (Occupancy) | Acceptor NBO (Occupancy) | E(2) (kcal/mol) | Interaction Type & Significance |

|---|---|---|---|

| LP (1) S | σ*(C-N) | High | Hyperconjugative interaction stabilizing the thiazolidine ring. |

| LP (1) N | σ*(C-S) | High | Hyperconjugative interaction contributing to ring stability. |

| LP (1) N | σ*(C-Cphenyl) | Moderate | Delocalization of the nitrogen lone pair towards the aromatic system. |

| LP (2) O | σ*(Cphenyl-Cphenyl) | Moderate | Delocalization of an oxygen lone pair into the phenyl ring's antibonding orbitals. |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations often model molecules in a static, gas-phase environment, molecular dynamics (MD) simulations provide a view of their behavior over time, accounting for atomic motion, conformational changes, and interactions with their environment, such as a solvent. nih.govtandfonline.com

MD simulations for this compound would involve placing the molecule in a simulated box, often filled with water molecules, and calculating the forces between all atoms over successive, very short time steps. This allows for the observation of:

Conformational Flexibility : How the thiazolidine and ethoxy groups move and flex over time.

Solvent Interactions : The formation and dynamics of hydrogen bonds between the molecule's heteroatoms (N, S, O) and surrounding water molecules.

Stability of Complexes : When docked into a biological receptor, MD simulations are crucial for assessing the stability of the binding pose. tandfonline.compensoft.net Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to see if the ligand remains stably in the binding pocket or if it drifts away. pensoft.net Studies on related thiadiazole and triazole derivatives have used MD simulations of up to 200 ns to confirm the stability of ligand-protein complexes, supporting the initial docking results. tandfonline.comnih.gov

In Silico Modeling of Molecular Interactions (General Principles and Methodologies)

In silico modeling uses computational methods to predict how a molecule might interact with biological targets, a cornerstone of modern drug discovery.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. nih.gov The process involves sampling a large number of possible conformations of the ligand within the receptor's binding site and scoring them based on a function that estimates the binding affinity (e.g., in kcal/mol).

For this compound, docking studies would be hypothetical, but the principles can be illustrated by studies on similar thiazolidine derivatives. tandfonline.comnih.gov These compounds have been docked into various targets, including enzymes and nuclear receptors. tandfonline.com The results typically identify key interactions, such as hydrogen bonds with specific amino acid residues (e.g., threonine, arginine) and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.govnih.gov

Table 3: Representative Docking Study Results for Thiazole (B1198619)/Thiazolidinone Derivatives This table summarizes findings from published studies on related compounds to illustrate the outputs of molecular docking.

| Compound Class | Protein Target | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|---|

| Thiazolidinone Derivatives | PPAR-γ | - | Strong affinity, stable binding confirmed by MD | tandfonline.com |

| Disubstituted Thiazoles | Tubulin | Cys241, Leu248, Ala316 | -10.3 to -12.5 (example values) | nih.gov |

| 1,3,4-Thiadiazole Derivatives | SHP2 (Allosteric Site) | Thr108, Arg111, Phe113 | High inhibition and selectivity | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.gov By calculating a wide range of molecular descriptors (properties like size, shape, electronic features, and lipophilicity), a statistical model is built to predict the activity of new, untested compounds. researchgate.net

Numerous QSAR studies have been performed on various series of thiazolidine derivatives to understand the structural requirements for activities such as antitubercular and enzyme inhibition. nih.govlew.ro These studies identify which descriptors positively or negatively correlate with biological potency. tandfonline.com

For example, a QSAR study on thiazolidine-4-one derivatives as antitubercular agents found that descriptors related to polarizability, electronegativity, and surface area (MLFER_S, GATSe2, Shal) had a positive correlation with activity, while another descriptor (SpMAD_Dzs) had a negative correlation. nih.govtandfonline.com This implies that increasing polarizability and the presence of halogen atoms could enhance the antitubercular activity of that particular series. tandfonline.com Another study on thiazolidine-2,4-diones found that molecular weight and volume positively influenced inhibitory activity, while surface area grid had a negative impact. lew.ro

Table 4: Important Molecular Descriptors in QSAR Models for Thiazolidine Derivatives This table highlights descriptors identified in published QSAR studies and their typical influence on biological activity.

| Descriptor | Description | Correlation with Activity | Biological Target/Activity | Reference |

|---|---|---|---|---|

| MLFER_S | Molar Refractivity/Polarizability Descriptor | Positive | Antitubercular | nih.govtandfonline.com |

| GATSe2 | Geary autocorrelation of lag 2 / weighted by atomic Sanderson electronegativities | Positive | Antitubercular | nih.govtandfonline.com |

| SpMAD_Dzs | Spectral Mean Absolute Deviation from a specified matrix | Negative | Antitubercular | nih.gov |

| MW (Molecular Weight) | The mass of a molecule | Positive | 15-PGDH Inhibition | lew.roresearchgate.net |

| MV (Molar Volume) | The volume occupied by one mole of a substance | Positive | 15-PGDH Inhibition | lew.roresearchgate.net |

| SAG (Surface Area Grid) | The total surface area of the molecule | Negative | 15-PGDH Inhibition | lew.roresearchgate.net |

Chemical Reactivity and Synthetic Transformations of the 2 4 Ethoxyphenyl 1,3 Thiazolane Scaffold

Reactions Involving the 1,3-Thiazolane Heterocyclic Ring System

The 1,3-thiazolane ring is a dynamic scaffold that can undergo a variety of transformations, including reactions at the nitrogen atom, ring-opening and closing sequences to build more complex structures, and intriguing equilibrium dynamics.

Nucleophilic Attack and Substitution at the Nitrogen Atom

The nitrogen atom in the 1,3-thiazolane ring possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with various electrophiles. This reactivity allows for the straightforward introduction of functional groups at the N-3 position, a common strategy for modifying the physicochemical properties of the molecule.

N-Alkylation and N-Acylation: The secondary amine nitrogen in the thiazolane ring can be readily alkylated or acylated. N-alkylation is typically achieved by treating the thiazolidine (B150603) with an alkyl halide in the presence of a base to deprotonate the nitrogen, enhancing its nucleophilicity. arkat-usa.org This SN2 reaction introduces an alkyl substituent onto the nitrogen atom. Similarly, N-acylation can be performed using acyl chlorides or acid anhydrides to introduce an acyl group, forming an amide linkage. nih.gov These reactions are fundamental for building more complex derivatives from the parent thiazolane scaffold. A study on N-acyl-2-substituted-1,3-thiazolidines highlighted the synthesis of a novel class of compounds, demonstrating the utility of modifying the nitrogen atom to explore new chemical space. nih.gov

| Reaction Type | Reagent Example | Product Type | Reference |

| N-Alkylation | Alkyl Bromide, Triethylamine | N-Alkyl-1,3-thiazolane | arkat-usa.org |

| N-Acylation | Acyl Chloride, Base | N-Acyl-1,3-thiazolane | nih.gov |

Ring-Opening and Subsequent Ring-Closure Reactions for Novel Fused Systems

The thiazolane ring can serve as a precursor for the synthesis of more complex, fused heterocyclic systems through strategic ring-opening and ring-closure reactions. nih.gov These transformations often involve an initial cleavage of one of the ring's bonds, followed by an intramolecular reaction to form a new ring fused to the original scaffold.

One common pathway involves the reaction of a functionalized thiazolidinone derivative with a binucleophilic reagent. For instance, the condensation of 5-arylidene-4-oxo-2-aryl-1,3-thiazolidin-3-yl derivatives with phenyl hydrazine in glacial acetic acid leads to the formation of pyrazolo[3,4-d] nih.govthiazole (B1198619) fused systems. This type of reaction, often termed a domino or tandem reaction, provides an efficient route to novel molecular architectures. nih.gov Another synthetic strategy involves the [3+2] cycloaddition of aziridines with isothiocyanates, which proceeds through a ring-opening of the aziridine followed by an intramolecular cyclization to form the thiazolidine ring, a process that can be conceptually reversed or adapted for creating fused systems. nih.gov The synthesis of various thiazolidine-fused heterocycles has been achieved through the cyclization of vinylogous N-acyliminium ions, demonstrating the versatility of the thiazolidine core in constructing bicyclic and tricyclic molecules. nih.gov

Isomerization and Tautomeric Equilibrium Studies

Thiazolidine derivatives, particularly those substituted at the 2-position, are known to exist in equilibrium with their open-chain tautomers. This phenomenon is known as ring-chain tautomerism. For 2-(4-ethoxyphenyl)-1,3-thiazolane, this equilibrium involves the cyclic thiazolane structure and the corresponding open-chain Schiff base (or imine), N-(2-mercaptoethyl)-1-(4-ethoxyphenyl)methanimine.

The position of this equilibrium is influenced by several factors, including the nature of the solvent, temperature, and the electronic properties of the substituent at the C-2 position. In solution, the two forms can interconvert, and their relative populations can often be studied using NMR spectroscopy. Studies on related 2-phenylimino-thiazolidin-4-one derivatives have shown that the imino tautomer is generally more stable than the amino form, an equilibrium that can be influenced by the electronic nature of substituents on the phenyl ring. distantreader.org The existence of this equilibrium is a critical aspect of the compound's chemistry, as the open-chain form presents different reactive sites (a thiol and an imine) compared to the cyclic structure.

Reactions of the 4-Ethoxyphenyl Substituent

The 4-ethoxyphenyl group is an electron-rich aromatic ring, making it a prime site for electrophilic attack. The ethoxy group itself can also be chemically modified under specific conditions.

Electrophilic and Nucleophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS): The ethoxy group (-OEt) is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution reactions. wikipedia.org This is due to the resonance donation of a lone pair of electrons from the oxygen atom into the aromatic π-system, which increases the electron density at the positions ortho and para to the substituent. organicchemistrytutor.comyoutube.com Consequently, electrophiles will preferentially attack at the positions C-3 and C-5 (ortho to the ethoxy group). The C-2 position of the thiazolane ring is attached at the para position, which is already substituted.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the aromatic ring, typically using Br₂ or Cl₂ with a Lewis acid catalyst. For activated rings like ethoxybenzene, the reaction can sometimes proceed without a catalyst. wikipedia.org

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Friedel-Crafts Acylation: Introduction of an acyl group (R-C=O) using an acyl chloride or anhydride with a Lewis acid catalyst like AlCl₃. wikipedia.orgchemguide.co.uk This reaction typically yields the para-acylated product as the major isomer due to sterics, but since the para position is blocked in this compound, acylation would occur at an ortho position.

Friedel-Crafts Alkylation: Introduction of an alkyl group using an alkyl halide and a Lewis acid. libretexts.org This reaction is often less synthetically useful than acylation due to potential polyalkylation and carbocation rearrangements.

The directing effects of the substituents determine the regioselectivity of these reactions. libretexts.orglibretexts.org The strong activating effect of the ethoxy group would direct substitution to the two available ortho positions (C-3 and C-5).

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution on the 4-ethoxyphenyl ring is generally unfavorable. The ring is electron-rich and lacks the strong electron-withdrawing groups (like -NO₂) necessary to activate the ring towards attack by a nucleophile. Such reactions would require extremely harsh conditions and are not a common transformation for this type of substrate.

Functional Group Modifications of the Ethoxy Moiety

The primary reaction involving the ethoxy group is the cleavage of the ether linkage. This transformation is a powerful tool for converting the ethoxy-substituted compound into the corresponding phenol, which can then undergo a different set of reactions (e.g., esterification, Williamson ether synthesis).

Ether Cleavage: The cleavage of aryl alkyl ethers is typically accomplished by treatment with strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). chemistrysteps.comlibretexts.orgtransformationtutoring.com The reaction proceeds through the protonation of the ether oxygen, making the attached alkyl group susceptible to nucleophilic attack by the halide ion (Br⁻ or I⁻). fiveable.me

The mechanism involves the protonation of the ether oxygen, followed by an SN2 attack of the halide on the ethyl group, leading to the formation of 4-(1,3-thiazolidin-2-yl)phenol and ethyl halide. The reaction does not proceed via cleavage of the aryl-oxygen bond because sp²-hybridized carbons are resistant to SN2 attack. libretexts.org

| Reagent | Product 1 | Product 2 | Mechanism Reference |

| HBr (conc. aq) | 4-(1,3-Thiazolidin-2-yl)phenol | Bromoethane | chemistrysteps.com |

| HI (conc. aq) | 4-(1,3-Thiazolidin-2-yl)phenol | Iodoethane | libretexts.org |

Cycloaddition Reactions of 1,3-Thiazolane Derivatives

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. The 1,3-thiazolane framework and its derivatives can participate in such reactions, leading to the formation of intricate polycyclic systems.

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a key reaction for synthesizing five-membered heterocyclic rings. libretexts.org In the context of 1,3-thiazolane chemistry, this pathway often involves the generation of a 1,3-dipole, such as an azomethine ylide, which then reacts with a dipolarophile.

One common method involves the reaction of a secondary cyclic α-amino acid, like thiazolidine-4-carboxylic acid, which can generate an azomethine ylide intermediate through decarboxylation upon heating. mdpi.comnih.gov This ylide can then be trapped by various dipolarophiles to yield complex spiro-fused pyrrolidine-thiazolidine systems. nih.gov For instance, the reaction between an imidazo[2,1-b]thiazole derivative, 6-Cl-isatin, and (R)-thiazolidine-4-carboxylic acid results in a spirooxindole hybrid in a stereoselective manner. mdpi.com

Another approach involves the use of thiazolium salts, which can act as precursors for N-heterocyclic carbenes or participate in cycloadditions. Highly efficient asymmetric [3+2] cycloaddition reactions of thiazolium salts with various electron-deficient alkenes have been achieved using chiral catalysts, providing access to enantioenriched hydropyrrolo-thiazoles. rsc.org

The regioselectivity of these cycloadditions can be influenced by the nature of the reactants. For example, the dipolar [2+3]-cycloaddition of an azomethine ylide with different thioketones, such as adamantanethione and thiofluorenone, leads to the formation of 1,3-thiazolidine derivatives with regioselectivity dependent on the specific thioketone used. nih.gov

Table 1: Examples of [3+2] Cycloaddition Reactions Involving Thiazolidine Derivatives

| 1,3-Dipole Precursor | Dipolarophile | Product Type | Reference |

|---|---|---|---|

| Thiazolidine-2-carboxylic acid | Electron-rich and electron-deficient dipolarophiles | Azabicycloadducts | nih.gov |

| Thiazolium salts | Electron-deficient alkenes | Enantioenriched hydropyrrolo-thiazoles | rsc.org |

| Imidazo[2,1-b]thiazole derivative / (R)-thiazolidine-4-carboxylic acid | 6-Cl-isatin | Spirooxindole-imidazo[2,1-b]thiazole hybrid | mdpi.com |

The hetero-Diels-Alder reaction is a variation of the Diels-Alder reaction where one or more carbon atoms in the diene or dienophile are replaced by heteroatoms. This reaction is a highly effective method for synthesizing six-membered heterocyclic rings. beilstein-journals.org

Derivatives of 1,3-thiazole can act as the dienophile component in these reactions. For example, 1,3-thiazol-5(4H)-thiones undergo a reversible hetero-Diels-Alder reaction with 1,3-dienes. uzh.ch In this case, the C=S double bond of the thiazole derivative acts as the dienophile. The reaction can be promoted thermally or by using a Lewis acid catalyst like BF₃·Et₂O. The use of a catalyst can significantly enhance the regioselectivity of the cycloaddition when reacting with unsymmetrical dienes like isoprene. uzh.ch These reactions result in the formation of spiro-fused heterocyclic systems where a thiopyran ring is fused to the thiazole core. uzh.ch

Table 2: Hetero-Diels-Alder Reaction of a 1,3-Thiazol-5(4H)-thione

| Diene | Dienophile Component | Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Methylbuta-1,3-diene (isoprene) | C=S group of 1,3-thiazol-5(4H)-thione | Toluene (B28343), 180°C | 1:1 mixture of regioisomeric spiro[4.5]-heterocycles | uzh.ch |

| 2-Methylbuta-1,3-diene (isoprene) | C=S group of 1,3-thiazol-5(4H)-thione | BF₃·Et₂O, CH₂Cl₂, room temp. | One major regioisomer | uzh.ch |

Derivatization Strategies for the Synthesis of Novel 1,3-Thiazolane Analogues with Modified Properties

The synthesis of novel 1,3-thiazolane analogues with modified properties is a key area of research, driven by the quest for compounds with enhanced biological or material properties. mdpi.comresearchgate.netnih.gov Derivatization strategies typically focus on modifying existing functional groups or introducing new ones onto the thiazolane scaffold.

A common approach is the Hantzsch thiazole synthesis, which involves the reaction of a thiosemicarbazone with an α-haloketone. mjcce.org.mk By varying the starting aldehydes and α-haloketones, a diverse library of thiazole derivatives can be generated. For instance, thiosemicarbazone derivatives can be cyclized with ethyl-2-chloroacetoacetate to yield thiazole moieties, which can be further functionalized. mjcce.org.mk

Another strategy involves the multi-step synthesis starting from readily available materials. For example, novel 1,3-thiazole derivatives have been synthesized by coupling acetophenone derivatives with substituted phenacyl bromide as a key step. mdpi.comresearchgate.netnih.gov The resulting thiazole core can then undergo further modifications. For example, a 2-hydrazinyl-1,3-thiazole intermediate can be reacted with various electrophiles to introduce diverse substituents. nih.gov

These derivatization strategies allow for the fine-tuning of the molecule's properties. The introduction of different substituents can alter steric hindrance, electronic distribution, and hydrogen bonding capabilities, which in turn can influence the compound's biological activity or physical characteristics. mdpi.comnih.gov

Table 3: Synthetic Strategies for Novel 1,3-Thiazole/Thiazolidine Analogues

| Starting Material(s) | Key Reaction Step(s) | Resulting Analogue Type | Reference |

|---|---|---|---|

| Aldehydes, 4-methyl thiosemicarbazide, ethyl-2-chloroacetoacetic ester | Hantzsch reaction | Substituted 1,3-thiazoles | mjcce.org.mk |

| Acetophenone derivatives, thiosemicarbazide, 4-substituted phenacyl bromide | Cyclization of thiosemicarbazone | 4-Substituted-2-hydrazineyl-1,3-thiazoles | mdpi.com |

Research Applications and Potential of 1,3 Thiazolane Scaffolds in Chemical Biology and Advanced Materials

Exploration as Precursors and Synthetic Intermediates for Complex Organic Molecules

The thiazoline (B8809763) and thiazolidine (B150603) frameworks are crucial intermediates in synthetic organic chemistry. rsc.org Their versatility allows them to be functionalized in various ways, making them valuable building blocks for more complex molecules, including pharmaceuticals and bioactive natural products. nih.govrsc.org For instance, thiazolines are pivotal in the synthesis of compounds like the antibacterial agent micacocidin. rsc.org

A significant industrial application involves the synthesis of the amino acid L-cysteine, where 2-aminothiazoline-4-carboxylic acid serves as a key intermediate. rsc.org Furthermore, the reaction of the amino acid cysteine with formaldehyde (B43269) yields thioproline, a thiazolidine-containing heterocycle, demonstrating a straightforward pathway from biological precursors to these valuable scaffolds. wikipedia.org The thiazolidine ring system is also amenable to a wide range of chemical reactions, which has led to its incorporation into a vast number of compounds with diverse pharmacological activities. nih.gov

Investigation of Thiazolidine Derivatives as Enzyme Modulators in Biochemical Research (Focus on Mechanism of Action Studies)

Thiazolidine derivatives have been a focal point of research for their ability to modulate the activity of various enzymes, which is central to their therapeutic potential. e3s-conferences.org

Tyrosinase is a key copper-containing enzyme that catalyzes the rate-limiting steps in melanin (B1238610) biosynthesis. researchgate.netnih.gov Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase a significant target for inhibitors. researchgate.net Thiazolidine derivatives have emerged as potent inhibitors of this enzyme. mdpi.comresearchgate.net

The mechanism of inhibition often involves direct interaction with the enzyme's active site. Kinetic studies have revealed that these compounds can act as competitive or mixed-type inhibitors. researchgate.netnih.govnih.gov As competitive inhibitors, they vie with the natural substrate (like L-tyrosine) for binding to the enzyme's active site. nih.gov Some thiazolidine derivatives are believed to function by chelating the copper ions essential for the enzyme's catalytic function. researchgate.net Molecular docking and fluorescence spectroscopy studies have further illuminated these interactions, showing that the binding of thiazolidine inhibitors can induce conformational changes in the tyrosinase enzyme, altering its microenvironment and quenching its intrinsic fluorescence in a static process. nih.govmdpi.com The presence of specific functional groups, such as a resorcinol (B1680541) moiety, has been shown to significantly enhance inhibitory activity through hydrogen bonding and hydrophobic interactions within the active site. researchgate.net

Table 1: Tyrosinase Inhibitory Activity of Selected Thiazolidine Derivatives

| Compound | Type of Derivative | IC₅₀ (µM) | Inhibition Type | Source(s) |

|---|---|---|---|---|

| Compound 3 | Resorcinol-Thiazolidine | 0.51 | - | researchgate.net |

| Compound 5w | Indole-Thiazolidine-2,4-dione | 11.2 | Mixed-type | nih.gov |

| Compound 3c | Thiazolidine-4-carboxamide | 16.5 | - | mdpi.com |

| Compound 4d | Thiazolidinone | 37.59 | - | researchgate.net |

| Kojic Acid (Reference) | - | 15.6 - 29.44 | Competitive | nih.govresearchgate.net |

Cyclooxygenase-2 (COX-2) is an enzyme that becomes highly expressed during inflammation, catalyzing the production of prostaglandins (B1171923) (PGs) that mediate inflammatory responses. researchgate.netmdpi.com Consequently, selective COX-2 inhibitors are important anti-inflammatory agents. researchgate.netmdpi.com Thiazolidinone derivatives have been designed and evaluated as potent and selective COX-2 inhibitors. researchgate.netnih.gov

The mechanism of action involves the inhibition of the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2), a key step in the inflammatory cascade. researchgate.net Molecular docking studies show that these derivatives can fit into the active site of the COX-2 enzyme in a manner similar to known selective inhibitors like celecoxib. researchgate.netresearchgate.net In addition to direct COX-2 inhibition, some of these compounds also modulate the inflammatory response by down-regulating the expression of inducible nitric oxide synthase (iNOS), another pro-inflammatory enzyme. researchgate.net The excessive production of nitric oxide (NO) by iNOS contributes significantly to inflammation, and its suppression represents another pathway for the anti-inflammatory effects of these thiazolidine derivatives. researchgate.net

Table 2: COX-2 Inhibitory Activity of Selected Thiazolidinone Derivatives

| Compound | Type of Derivative | COX-2 IC₅₀ (µM) | Source(s) |

|---|---|---|---|

| Compound 20b | Thiazolidinone | 14.4 | nih.gov |

| Compound 20c | Thiazolidinone | 20 | nih.gov |

| Compound 2a11 | Thiazolinone | 0.73 | researchgate.net |

| Celecoxib (Reference) | - | 0.88 | researchgate.net |

Fundamental Research into Antimicrobial and Antifungal Activity Mechanisms in Model Systems (e.g., Bacterial Enzyme Inhibition)

The thiazole (B1198619) and thiazolidine scaffolds are present in numerous agents with demonstrated antibacterial and antifungal properties. nih.gove3s-conferences.orgsapub.org Research has focused on elucidating their specific mechanisms of action, which often involve the inhibition of essential microbial enzymes.

A key antibacterial mechanism for certain thiazolidinone derivatives is the inhibition of cytoplasmic Mur ligase enzymes (MurC-F). encyclopedia.pub These enzymes are critical for the biosynthesis of the peptidoglycan cell wall in bacteria. By inhibiting the stepwise addition of amino acids to the UDP-N-acetylmuramic acid, these compounds disrupt cell wall formation, leading to bacterial cell death. encyclopedia.pub Another identified target is DNA gyrase, an enzyme crucial for bacterial DNA replication; some thiazole derivatives have shown potent inhibitory activity against this enzyme through in silico molecular docking simulations. jchemrev.com In Pseudomonas aeruginosa, thiazolidine-2,4-dione derivatives have been shown to inhibit PhzS, a key enzyme in the biosynthesis pathway of the virulence factor pyocyanin, thereby reducing its production without significantly affecting cell growth. nih.gov

In the realm of antifungal research, thiazole derivatives have been developed as potent anti-Candida agents. nih.gov The mechanism for many of these compounds, particularly azole antifungals, involves the inhibition of lanosterol-C14α-demethylase. nih.gov This enzyme is vital for the biosynthesis of ergosterol (B1671047), a critical component of the fungal cell membrane. Its inhibition leads to the depletion of ergosterol and the accumulation of toxic methylated sterols, which compromises the integrity and function of the fungal cell membrane, ultimately inhibiting fungal replication. nih.gov

Investigations of Antioxidant Potential in Chemical and Cellular Systems

Thiazole and thiazolidine derivatives have been widely investigated for their antioxidant properties. nih.govnih.govresearchgate.net Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous degenerative diseases. encyclopedia.pubresearchgate.net

The primary antioxidant mechanism of thiazolidinedione (TZD) derivatives is their ability to act as free radical scavengers. encyclopedia.pub They can donate a proton to reactive oxygen species, thereby neutralizing these harmful molecules and preventing the cascade of cellular damage they can cause. encyclopedia.pub The antioxidant potential of various thiazole derivatives has been confirmed through multiple in vitro assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ferric reducing antioxidant power (FRAP), and metal ion chelation assays. mdpi.comnih.govmdpi.com

Research into polyphenolic thiazole compounds has shown that their antioxidant activity is strongly dependent on their chemical structure, particularly the number and position of hydroxyl groups on the aromatic ring. nih.govnih.gov These groups are crucial for mechanisms like free radical scavenging and metal ion chelation, which can prevent the generation of radicals through Fenton-type reactions. mdpi.comnih.gov

Role in Asymmetric Synthesis as Chiral Ligands or Catalysts

The structural features of thiazoline and its relatives, like oxazoline (B21484), make them highly effective as chiral ligands in asymmetric catalysis. rsc.orguol.de Asymmetric catalysis is a powerful tool in synthetic chemistry for producing enantiomerically pure compounds, which is often crucial for pharmaceutical applications. mdpi.comnih.gov

Thiazolines possess notable chelating capabilities with transition metal ions, and when made chiral, they can create a specific three-dimensional environment around a metal center. rsc.org This chiral environment directs the course of a catalytic reaction, favoring the formation of one enantiomer of the product over the other. nih.gov Although newer compared to their oxazoline counterparts, thiazoline-based ligands have demonstrated distinct and effective behavior in various metal-catalyzed reactions. rsc.org

These ligands are often modular, meaning their steric and electronic properties can be fine-tuned by changing different components of their structure, allowing for optimization for specific reactions. nih.gov Chiral ligands incorporating the related oxazoline and thiophene (B33073) scaffolds have been successfully used in copper-catalyzed asymmetric Friedel–Crafts alkylations. nih.gov Furthermore, some thiazolidine derivatives can themselves act as catalysts for important carbon-carbon bond-forming reactions, such as the Heck and Suzuki-Miyaura reactions. e3s-conferences.org

Development of Novel Heterocyclic Scaffolds for Chemical Biology Probes and Material Science

The development of novel heterocyclic scaffolds is a cornerstone of innovation in both chemical biology and material science. These cyclic structures provide a three-dimensional framework that can be functionalized to interact with biological targets or to assemble into materials with specific properties. The 1,3-thiazolane scaffold, in particular, has emerged as a promising building block due to its inherent characteristics.

In the realm of chemical biology , the 1,3-thiazolane ring is being explored for the creation of innovative probes designed to investigate complex biological systems. A notable application lies in the development of stimuli-responsive systems. For instance, researchers have designed thiazolidinone-based prodrugs that can be activated by hydrogen peroxide, a reactive oxygen species often found at elevated levels in disease-specific environments. nih.gov This approach allows for the targeted release of therapeutic agents, minimizing off-target effects. The thiazolidinone moiety acts as a protective group for a carboxylic acid, which is revealed upon reaction with hydrogen peroxide. nih.gov This demonstrates the potential of the thiazolidane scaffold in creating probes that respond to specific physiological or pathological cues.

Another significant advancement in chemical biology is the use of thiazolidine formation for the conjugation of peptides and proteins to the surface of living cells. nih.gov This catalyst-free reaction can proceed at physiological pH, offering a mild and efficient method for cell surface engineering. nih.gov The ability to reversibly modify cell surfaces with biomolecules opens up new avenues for studying cell-cell interactions and for developing targeted cell-based therapies. nih.gov

In material science , the 1,3-thiazolane scaffold contributes to the development of advanced materials with unique functionalities. One established application is the use of N-Methyl-2-thiazolidinethione as an accelerator in the vulcanization of chloroprene (B89495) rubbers. wikipedia.org This highlights the role of thiazolidine derivatives in polymer chemistry, where they can influence the cross-linking process and thereby the mechanical properties of the resulting material.

Furthermore, the principles of stimuli-responsive chemistry seen in chemical biology probes are also being applied to create "smart" materials. Polymers incorporating stimuli-responsive linkages, such as those that can be engineered with thiazolidine-based structures, can alter their physical or chemical properties in response to external triggers like pH, temperature, or specific molecules. rsc.orgmdpi.com This opens the door to applications in areas such as on-demand drug delivery systems, biosensors, and smart coatings. rsc.org

The synthesis of polymers containing heterocyclic scaffolds is an active area of research. While the direct polymerization of 2-(4-Ethoxyphenyl)-1,3-thiazolane is not widely documented, the synthesis of polymers from various thiazolidinone derivatives has been reported. researchgate.net These studies lay the groundwork for creating new polymeric materials where the thiazolidane moiety can be systematically incorporated to tailor the material's properties.

Interactive Data Table: Applications of 1,3-Thiazolane Scaffolds

| Field | Application | Key Feature of Thiazolane Scaffold | Example Compound/System |

| Chemical Biology | Stimuli-Responsive Prodrugs | Reactivity towards reactive oxygen species | Thiazolidinone-based promoieties |

| Chemical Biology | Cell Surface Engineering | Facile and reversible ring formation | Peptide/protein-thiazolidine conjugates |

| Material Science | Polymer Additives | Accelerator for vulcanization | N-Methyl-2-thiazolidinethione |

| Material Science | Smart Polymers | Potential for stimuli-responsive linkages | Polymers containing thiazolidinone derivatives |

Detailed Research Findings:

Recent research has underscored the versatility of the 1,3-thiazolidine scaffold. A study on hydrogen peroxide-responsive prodrugs demonstrated that a thiazolidinone promoiety exhibits high stability under simulated physiological conditions while being readily activated by H₂O₂ to release a carboxylic acid-containing drug. nih.gov This balance of stability and reactivity is crucial for the development of effective targeted therapies.

In the context of bioconjugation, the formation of a thiazolidine linkage between a molecule and a cell surface has been shown to be a robust method for creating peptide/protein-cell conjugates. nih.gov The reaction is biocompatible and can be reversed under specific conditions, allowing for dynamic control over cellular modifications. nih.gov

The synthesis of various 2-aryl-thiazolidin-4-one derivatives has been achieved through one-pot, multi-component reactions, showcasing the accessibility of this class of compounds. nih.gov While primarily investigated for their antimicrobial properties, the synthetic methodologies developed can be adapted for the creation of novel materials and probes. nih.gov The ability to readily introduce a variety of aryl groups at the 2-position, such as the 4-ethoxyphenyl group in the titular compound, allows for fine-tuning of the scaffold's properties for specific applications.

Q & A

Q. What are the common synthetic routes for preparing 2-(4-Ethoxyphenyl)-1,3-thiazolane, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves multi-step protocols, including cyclization and protection/deprotection strategies. For example, a key intermediate can be prepared by reacting 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid in a DMF/acetic acid mixture under reflux, followed by recrystallization . Another route involves coupling 2-(4-ethoxyphenyl)acetamide derivatives with halogenated intermediates in the presence of triethylamine and trityl chloride in methanol, with careful control of stoichiometry and reaction time to avoid side products . Critical parameters include solvent choice (e.g., DMF for high solubility), temperature (reflux conditions for cyclization), and purification via recrystallization or column chromatography.

Q. How is this compound characterized structurally, and what spectroscopic techniques are employed to confirm its purity?

Structural confirmation relies on NMR spectroscopy (¹H/¹³C) to verify the thiazolane ring and ethoxyphenyl substituents. For example, the acetamide proton in intermediates resonates at δ 2.1–2.3 ppm, while aromatic protons appear at δ 6.8–7.4 ppm . Mass spectrometry (HRMS) is used to confirm molecular weight (e.g., [M+H]+ peaks matching theoretical values). Purity is assessed via HPLC (>95% by area normalization) and elemental analysis. The compound’s CAS number (31404-08-7) and IUPAC name are cross-referenced with databases for validation .

Advanced Research Questions

Q. What challenges arise in the X-ray crystallographic analysis of this compound derivatives, and how can SHELX software address these?

Crystallographic challenges include twinning (common in flexible thiazolane rings) and weak diffraction due to low crystal quality. SHELXL (via the SHELX suite) is widely used for refinement, leveraging its robust algorithms to handle partial occupancy and anisotropic displacement parameters . For example, in related thiazole derivatives, SHELXL achieved R-factors <0.06 by refining hydrogen atom positions and applying restraints to planar groups . Data collection at low temperatures (100 K) and using synchrotron radiation can improve resolution.

Q. How can researchers resolve contradictions in reported synthetic yields for this compound derivatives, and what parameters require systematic optimization?

Yield discrepancies often stem from variations in solvent systems (e.g., DMF vs. THF), catalyst loading (e.g., Pd/C vs. homogeneous catalysts), or reaction duration . A systematic approach includes:

- Design of Experiments (DoE) to optimize temperature, solvent polarity, and reagent ratios.

- Monitoring reaction progress via TLC or in-situ IR to identify intermediates.

- Comparing recrystallization solvents (e.g., DMF/ethanol mixtures improve crystal purity vs. acetic acid) .

Q. What methodologies are recommended for evaluating the biological activity of this compound in antimicrobial or anticancer assays?

For antimicrobial activity , standardized protocols include:

- Broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria.

- Time-kill assays to assess bactericidal kinetics.

For anticancer potential , MTT assays on cancer cell lines (e.g., MCF-7, HeLa) are performed, with IC₅₀ calculations using nonlinear regression. Structural analogs, such as 4-[2-(4-ethoxyphenyl)pyrrolyl]benzenesulfonamide (Apricoxib), have shown COX-2 inhibition, suggesting a scaffold for anti-inflammatory drug development .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and activation energies. For example, the thiazolane ring’s sulfur atom exhibits nucleophilic character, with Fukui indices highlighting susceptibility to electrophilic attack at the C2 position. Molecular docking (AutoDock Vina) can predict binding affinities to biological targets, such as enzymes with thiol-containing active sites .

Q. How can researchers address discrepancies in spectroscopic data for this compound derivatives reported in different studies?

Discrepancies in NMR shifts may arise from solvent effects (e.g., CDCl₃ vs. DMSO-d₆) or tautomerism . Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.